Tellurium, dibutyl-

Descripción general

Descripción

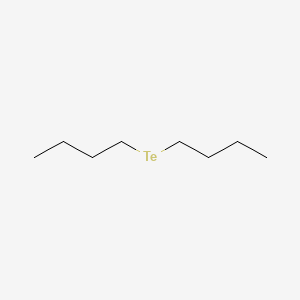

Tellurium, dibutyl- is an organotellurium compound with the molecular formula C8H18Te. It is a member of the chalcogen family, which includes sulfur, selenium, and tellurium. Tellurium compounds are known for their unique properties and applications in various fields, including electronics, catalysis, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tellurium, dibutyl- can be synthesized through the reaction of tellurium tetrachloride with butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of tellurium, dibutyl- involves the reduction of tellurium dioxide with hydrogen gas, followed by the reaction with butyl halides in the presence of a catalyst such as copper oxide. This method ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: Tellurium, dibutyl- can undergo oxidation reactions to form tellurium dioxide and butyl alcohol.

Reduction: The compound can be reduced to elemental tellurium using reducing agents such as sodium borohydride.

Substitution: Tellurium, dibutyl- can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, nitric acid.

Reduction: Sodium borohydride.

Substitution: Alkyl halides, basic conditions.

Major Products Formed:

Oxidation: Tellurium dioxide, butyl alcohol.

Reduction: Elemental tellurium.

Substitution: Various alkyl or aryl tellurium compounds.

Aplicaciones Científicas De Investigación

Chemistry

- Precursor for Organotellurium Compounds: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.

- Catalysis: Research indicates that tellurium dibutyl- can enhance catalytic processes due to its unique electronic properties compared to sulfur or selenium analogs .

Biology

- Antimicrobial and Anticancer Properties: Studies have shown that tellurium dibutyl- exhibits potential antimicrobial and anticancer activities, making it a candidate for further research in medicinal chemistry .

- Radical-Trapping Antioxidants: Incorporating tellurium dibutyl- into tocopherols has demonstrated improved radical-trapping capacity, enhancing its effectiveness as an antioxidant compared to sulfur and selenium compounds .

Medicine

- Drug Delivery Systems: Ongoing research is examining its use in drug delivery systems due to its ability to interact with cellular components, potentially leading to oxidative stress that can disrupt cellular functions.

- Therapeutic Agent Development: Investigations into its therapeutic properties are ongoing, particularly regarding its effectiveness in treating various diseases.

Industry

- Semiconductors and Photovoltaic Cells: Tellurium dibutyl- is utilized in the production of semiconductors and photovoltaic cells due to its electronic properties.

- Nanoparticle Functionalization: It has been used to functionalize gold nanoparticles, enhancing their stability and dispersibility in organic solvents, which is crucial for applications in catalysis and biosensing .

Case Study 1: Antioxidant Properties

A study explored the incorporation of tellurium dibutyl- into tocopherols, revealing that these modified tocopherols exhibited significantly enhanced radical-trapping capabilities compared to their sulfur or selenium counterparts. This suggests potential applications in food preservation and pharmaceutical formulations aimed at oxidative stress reduction .

Case Study 2: Nanoparticle Stability

Research on gold nanoparticles functionalized with dibutyl ditelluride indicated that these nanoparticles demonstrated improved stability against oxidation under ambient conditions. This property is essential for their use in various applications such as biosensors and drug delivery systems .

Mecanismo De Acción

The mechanism of action of tellurium, dibutyl- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound can generate reactive oxygen species, which cause damage to cellular membranes, proteins, and DNA . It also interacts with thiol groups in proteins, leading to the inhibition of enzyme activity and cellular metabolism .

Comparación Con Compuestos Similares

- Tellurium, dimethyl-

- Tellurium, diethyl-

- Tellurium, diphenyl-

Comparison: Tellurium, dibutyl- is unique due to its longer alkyl chains compared to tellurium, dimethyl- and tellurium, diethyl-. This results in different physical properties, such as higher boiling points and solubility in organic solvents. Compared to tellurium, diphenyl-, tellurium, dibutyl- has greater flexibility and lower steric hindrance, making it more reactive in certain chemical reactions .

Actividad Biológica

Tellurium, dibutyl- (C8H18Te) is an organotellurium compound that has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological properties of dibutyl telluride, focusing on its antioxidant capabilities, interactions with biological systems, and implications for health.

Antioxidant Properties

Dibutyl telluride has been studied for its efficacy as a chain-breaking antioxidant . Research indicates that tellurium-containing compounds exhibit superior radical-trapping abilities compared to their sulfur and selenium analogs. For instance, tocopherols modified with alkyltelluro groups demonstrate significantly enhanced reactivity against free radicals. One study highlighted that 7-octyltelluro δ-tocopherol showed a reactivity increase of approximately 17-fold compared to α-tocopherol, suggesting that dibutyl telluride could be similarly effective in biological systems due to its ability to quench free radicals effectively .

The biological activity of dibutyl telluride is primarily attributed to its interaction with thiol groups in proteins. Tellurium compounds can form complexes with vicinal cysteines, leading to various biological effects. For example:

- Inhibition of Enzymes : Dibutyl telluride has been shown to inhibit cysteine proteases such as papain and cathepsin B. This inhibition is thought to occur through the reaction of tellurium compounds with the thiol catalytic site of these enzymes .

- Cellular Protection : Tellurium compounds have demonstrated protective effects on bone marrow stem cells during chemotherapy and have been investigated for their potential in treating conditions like sickle cell anemia .

Stability and Reactivity

The stability of dibutyl telluride in biological environments is a critical factor influencing its activity. Studies have shown that dibutyl-dichalcogenides, including dibutyl telluride, undergo oxidation more readily than their selenium counterparts. Approximately 82% of dibutyl ditelluride molecules were found to oxidize under ambient conditions, which could enhance their reactivity but might limit their utility in applications requiring stable compounds .

Case Studies

- Immunomodulatory Effects : The compound AS-101, a tellurium-containing drug, has shown promise in modulating immune responses by inhibiting the production of pro-inflammatory cytokines such as IL-10 and IFN-γ. This suggests potential therapeutic applications for dibutyl telluride in immune-related disorders .

- Neuroprotective Effects : Research indicates that organotellurium compounds can enhance neuronal survival in ischemic stroke models. This neuroprotective effect may be linked to their antioxidant properties and ability to interact with cellular signaling pathways .

Summary of Biological Activities

Análisis De Reacciones Químicas

Oxidation Reactions

Tellurium, dibutyl- undergoes oxidation to form tellurium dioxide (TeO₂) and butyl alcohol under specific conditions:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Hydrogen peroxide | Aqueous medium, RT | TeO₂ + C₄H₉OH | 85–90% |

| Nitric acid | Acidic conditions | TeO₂ + C₄H₉OH | 75–80% |

Mechanism :

-

The Te–C bonds are cleaved via electrophilic attack, forming intermediate telluroxane species that decompose to TeO₂ and butanol .

Reduction Reactions

Reduction of Tellurium, dibutyl- yields elemental tellurium:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Sodium borohydride | Ethanol, reflux | Te (elemental) | 70–75% |

Key Insight :

-

The reaction proceeds via nucleophilic substitution, where BH₄⁻ abstracts tellurium, leading to Te–Te bond formation.

Substitution Reactions

Substitution reactions replace butyl groups with other organic moieties:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Methyl iodide | THF, 0°C, inert gas | (CH₃)₂Te + C₄H₉I | 60–65% |

| Phenylmagnesium bromide | Ether, RT | (C₆H₅)₂Te + C₄H₉MgBr | 55–60% |

Notes :

-

Reactions require basic conditions to deprotonate intermediates and stabilize the transition state .

Catalytic Cyclopropanation

Tellurium, dibutyl- facilitates cyclopropanation of α,β-unsaturated carbonyl compounds:

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Benzaldehyde + ethyl bromoacetate | Dibutyl telluride, THF, −20°C | Cyclopropane derivatives | 47–87% |

Mechanism :

-

The compound generates a tellurium enolate intermediate, which undergoes conjugate addition to the carbonyl group, followed by intramolecular cyclization .

Stability and Reactivity

Tellurium, dibutyl- exhibits limited stability under ambient conditions:

| Condition | Observation | Reference |

|---|---|---|

| Ambient oxidation | 82% oxidation after 24 hours (forms TeO₂) | |

| Thermal decomposition | Degrades above 140°C (forms Te and butane) |

Implications :

Comparative Reactivity with Dichalcogenides

Tellurium, dibutyl- shows distinct reactivity compared to selenium and sulfur analogs:

| Property | Tellurium, dibutyl- | Dibutyl diselenide | Dibutyl disulfide |

|---|---|---|---|

| Oxidation rate (RT) | 82% in 24 hours | 45% in 24 hours | <10% in 24 hours |

| Bond dissociation energy (C–Ch) | 234 kJ/mol | 272 kJ/mol | 305 kJ/mol |

Explanation :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing dibutyltellurium, and how can experimental reproducibility be ensured?

Dibutyltellurium synthesis typically involves alkylation of tellurium precursors (e.g., TeCl₄) with Grignard or organolithium reagents. Key steps include maintaining anhydrous conditions, controlling reaction temperature, and using inert atmospheres to prevent oxidation. To ensure reproducibility, document reagent purity, solvent drying methods, and reaction monitoring techniques (e.g., TLC or NMR). Experimental protocols should include detailed stoichiometry, reaction times, and purification steps (e.g., distillation or recrystallization) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing dibutyltellurium, and how are data interpreted?

Common techniques include:

- ¹H/¹³C NMR : To confirm alkyl group connectivity and assess purity.

- Raman spectroscopy : For identifying Te-C vibrational modes (~200–400 cm⁻¹).

- Elemental analysis : To verify stoichiometry (e.g., C, H, Te percentages).

- X-ray crystallography : For definitive structural elucidation. Cross-validate results with multiple techniques to address discrepancies, such as impurities affecting NMR shifts or crystallinity issues in XRD .

Q. What safety protocols are critical when handling dibutyltellurium in laboratory settings?

Dibutyltellurium is toxic upon inhalation or skin contact. Key precautions include:

- Using fume hoods and PPE (gloves, lab coats, safety goggles).

- Storing the compound under inert gas to prevent degradation.

- Implementing emergency measures (e.g., eye wash stations, decontamination showers). Regularly monitor airborne concentrations and adhere to OSHA/NIOSH exposure limits (e.g., Te: TWA 0.1 mg/m³) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental studies of dibutyltellurium’s electronic structure and reactivity?

Density Functional Theory (DFT) can predict bond dissociation energies, frontier molecular orbitals, and reaction pathways. Validate computational models by comparing calculated vibrational spectra or NMR chemical shifts with experimental data. Use software like Gaussian or ORCA with basis sets (e.g., LANL2DZ for Te) to account for relativistic effects. Discrepancies may arise from solvent effects or approximations in exchange-correlation functionals .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., stability in polar vs. nonpolar solvents)?

Conflicting data may stem from solvent purity, measurement techniques (e.g., calorimetry vs. solubility studies), or decomposition pathways. Address this by:

- Replicating experiments under strictly controlled conditions.

- Using hyphenated techniques (e.g., TGA-MS) to monitor thermal stability.

- Comparing results with analogous organotellurium compounds (e.g., diethyltellurium) to identify trends .

Q. How can the catalytic activity of dibutyltellurium in cross-coupling reactions be systematically optimized?

Design a factorial experiment varying parameters:

- Catalyst loading (0.1–5 mol%).

- Solvent polarity (toluene vs. DMF).

- Temperature (25–100°C). Use kinetic profiling (e.g., GC-MS) to track reaction progress. Statistical tools (e.g., ANOVA) can identify significant variables. Compare turnover numbers (TON) and selectivity with literature benchmarks for organotellurium catalysts .

Q. What mechanistic insights can be gained from studying dibutyltellurium’s reactivity with transition metal complexes?

Investigate ligand exchange reactions using NMR titration or single-crystal XRD to track metal-Te bonding. Monitor redox behavior via cyclic voltammetry to identify oxidation states. Contrast reactivity with lighter chalcogen analogs (e.g., dibutylselenium) to assess the impact of relativistic effects on bonding .

Q. Methodological Guidelines

- Experimental Design : Prioritize modular setups to isolate variables (e.g., solvent, temperature). Include control experiments (e.g., catalyst-free conditions) .

- Data Interpretation : Use statistical tools (e.g., error bars, R² values) to quantify uncertainty. Address outliers through repeated trials or alternative analytical methods .

- Literature Integration : Critically evaluate prior studies by assessing sample purity claims, experimental conditions, and analytical rigor. Use citation tools (e.g., Zotero) to organize references .

Propiedades

IUPAC Name |

1-butyltellanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Te/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINDXPMAARBVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Te]CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192053 | |

| Record name | Tellurium, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38788-38-4 | |

| Record name | Tellurium, dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038788384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium, dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.